2-(Pyridin-4-yl)piperazine dihydrochloride
Overview
Description
2-(Pyridin-4-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used as a building block in the synthesis of various medicinally important molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)piperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: In industrial settings, the synthesis of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-4-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The reactions are typically carried out under basic conditions, often using catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) .
Major Products Formed: The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(Pyridin-4-yl)piperazine dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various bioactive molecules. In biology and medicine, it is employed in the development of drugs, including antipsychotics, antiretrovirals, and antidepressants . In the industry, it is used in the synthesis of antibacterial agents and other medicinally important compounds .
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(Pyridin-4-yl)piperazine dihydrochloride include other piperazine derivatives such as 1-(2-Pyridinyl)piperazine and 1-(3-Fluoro-2-pyridinyl)piperazine .
Uniqueness: What sets this compound apart from other similar compounds is its specific structural configuration, which allows it to be used as a versatile building block in the synthesis of a wide range of bioactive molecules. Its unique properties make it particularly valuable in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-pyridin-4-ylpiperazine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11-12H,5-7H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPAPKLJSBNAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=NC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.